molecular formula C29H13NO3 B14727504 Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione CAS No. 5732-29-6

Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione

Cat. No.: B14727504
CAS No.: 5732-29-6
M. Wt: 423.4 g/mol
InChI Key: YHNLYCWCIPRZPJ-UHFFFAOYSA-N
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Description

Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione is a complex organic compound characterized by its unique polycyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired polycyclic structure .

Industrial Production Methods

advancements in organic synthesis techniques and the use of automated synthesis equipment could potentially streamline its production in the future .

Chemical Reactions Analysis

Types of Reactions

Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions could produce hydroquinones .

Scientific Research Applications

Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interact with DNA and proteins, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione is unique due to its specific polycyclic structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

5732-29-6

Molecular Formula

C29H13NO3

Molecular Weight

423.4 g/mol

IUPAC Name

7-azaoctacyclo[14.10.2.22,5.03,12.04,9.013,27.017,22.024,28]triaconta-1(26),2(30),3(12),4(9),5(29),10,13(27),14,16(28),17,19,21,24-tridecaene-6,8,23-trione

InChI

InChI=1S/C29H13NO3/c31-27-19-4-2-1-3-13(19)14-5-6-15-17-8-11-21-26-22(29(33)30-28(21)32)12-9-18(24(17)26)16-7-10-20(27)25(14)23(15)16/h1-12H,(H,30,32,33)

InChI Key

YHNLYCWCIPRZPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)NC8=O)C2=O

Origin of Product

United States

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